Gisadenafil besylate is a potent phosphodiesterase type 5 inhibitor with the chemical formula and a molecular weight of 677.79 g/mol. This compound is primarily utilized in research settings due to its high selectivity for phosphodiesterase type 5 over other phosphodiesterases, particularly phosphodiesterase type 6. Its applications span various scientific fields, including chemistry, biology, and medicine, especially in exploring therapeutic avenues for conditions such as erectile dysfunction and pulmonary hypertension .
Gisadenafil besylate is classified as a phosphodiesterase inhibitor. It is synthesized through complex organic chemistry processes, which involve multiple steps to ensure the purity and efficacy of the final product. The compound is often used as a reference standard in studies involving cyclic nucleotide signaling pathways .
The synthesis of gisadenafil besylate involves several key steps:
Specific reagents and conditions include:
For industrial production, optimized reaction conditions are employed to achieve high yields and purity levels (≥98%). Purification methods such as recrystallization and chromatography are critical to obtain the desired product quality.
The molecular structure of gisadenafil besylate features a complex arrangement typical of phosphodiesterase inhibitors. The presence of various functional groups contributes to its biological activity. The specific structural data includes:
The structural configuration allows for effective binding to the target enzyme, facilitating its role as an inhibitor .
Gisadenafil besylate can undergo several chemical reactions:
Gisadenafil besylate functions primarily as a selective inhibitor of phosphodiesterase type 5. By binding to this enzyme, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP within cells.
The inhibition of phosphodiesterase type 5 affects the cGMP-dependent signaling pathway. Elevated cGMP levels result in smooth muscle relaxation in blood vessels, promoting vasodilation. This mechanism underlies its potential therapeutic effects in conditions like erectile dysfunction and pulmonary hypertension .
Gisadenafil besylate exhibits good oral bioavailability, making it suitable for therapeutic applications where systemic delivery is necessary.
The compound's stability and reactivity are influenced by its functional groups, which can participate in various chemical reactions under appropriate conditions. Its melting point indicates thermal stability, essential for storage and handling in laboratory settings .
Gisadenafil besylate has significant applications in scientific research:
Gisadenafil besylate (developmental code UK-369003) emerged from targeted efforts to improve upon early phosphodiesterase type 5 (PDE5) inhibitors like sildenafil. Researchers aimed to overcome key limitations—primarily low selectivity for PDE5 over PDE6, which contributed to visual disturbances, and non-linear pharmacokinetics linked to P-glycoprotein binding [2] [4]. Rational drug design leveraged crystallographic studies of PDE5’s catalytic domain, focusing on:
Table 1: Key Properties of UK-369003 vs. Sildenafil
Property | UK-369003 | Sildenafil | |
---|---|---|---|
PDE5 IC₅₀ | 1.23 nM | 3.5 nM | |
PDE5/PDE6 Selectivity | 117-fold | 10-fold | |
Solubility (water) | 10 mM | <1 mM | |
P-glycoprotein affinity | Low | High | [1] [4] |
The lead optimization phase addressed two critical parameters:
The synthesis of Gisadenafil besylate involves convergent routes with three critical intermediates:
Table 2: Key Intermediates in Gisadenafil Besylate Synthesis
Intermediate | Role | Synthetic Method | |
---|---|---|---|
5-(2-Ethoxy-5-sulfonylchloride)-3-ethylpyridine | Electrophilic core | Chlorosulfonation of 5-amino-2-ethoxypyridine | |
3-Ethyl-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | Nucleophilic heterocycle | Cyclocondensation of ethyl 5-aminopyrazole-4-carboxylate | |
N-Ethylpiperazine | Selectivity modulator | N-alkylation of piperazine | [4] [8] |
Final coupling: A nucleophilic aromatic substitution between the pyridine sulfonyl chloride and N-ethylpiperazine forms the sulfonamide, followed by SNAr reaction with the pyrazolopyrimidinone under basic conditions. The free base is crystallized as the besylate salt from benzene sulfonic acid/ethanol [4] [8].
Translating the synthetic route to industrial scale presented multiple challenges:
Table 3: Industrial Scalability Solutions
Challenge | Laboratory Process | Scaled Solution | |
---|---|---|---|
Nitro reduction | SnCl₂/HCl | Pd/C catalytic hydrogenation | |
Sulfonyl chloride formation | Excess SOCl₂ | Continuous flow reactor with SOCl₂ recycling | |
Final crystallization | Ethanol-only | Water/ethanol gradient crystallization | |
Yield improvement | Thermal cyclization (65%) | PTC-assisted cyclization (82%) | [6] [8] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7